D-Tyrosine, D-prolyl-

Vue d'ensemble

Description

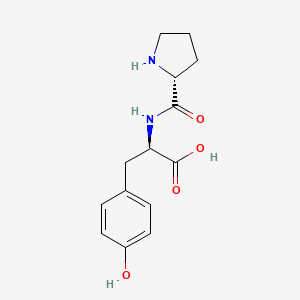

D-Tyrosine, D-prolyl- is a dipeptide composed of D-tyrosine and D-proline D-tyrosine is a non-essential amino acid that is a derivative of phenylalanine, while D-proline is an unnatural amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosine, D-prolyl- typically involves the coupling of D-tyrosine and D-proline. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of D-tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Coupling Reaction: The activated D-tyrosine is then coupled with D-proline in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Cleavage and Purification: The resulting dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of D-Tyrosine, D-prolyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.

Analyse Des Réactions Chimiques

Chemical Reactions of D-Tyrosine

2.1 Synthesis and Preparation

D-Tyrosine can be synthesized through several methods, with enzymatic processes being prominent due to their efficiency and specificity. One notable method involves the acylation of DL-tyrosine followed by deacetylation to yield D-tyrosine:

-

Step 1: DL-tyrosine is acylated using acetic anhydride in the presence of acetic acid.

-

Step 2: The resulting N-acetyl-DL-tyrosine is treated with a specific D-acylation hydrolase enzyme, which selectively hydrolyzes the acetyl group to produce D-tyrosine.

This method has been shown to be efficient for industrial production, yielding high purity D-tyrosine from readily available precursors .

2.2 Reactivity and Biological Interactions

D-Tyrosine participates in various chemical reactions that are essential for its biological function:

-

Nitration Reactions: D-Tyrosine can undergo nitration, which is a significant post-translational modification affecting protein function. The reaction with reactive nitrogen species leads to the formation of nitrotyrosines, which can alter protein structure and function .

-

Peptide Bond Formation: In protein synthesis, D-amino acids like D-tyrosine are incorporated into peptides at a slower rate compared to their L-counterparts. This slow incorporation can lead to structural and functional alterations in proteins, impacting their biological activity .

Table 1: Reaction Rates for Tyrosine Nitration

| Reaction | Rate Constant (M−1 s−1) |

|---|---|

| Tyr + - OH → Tyr(OH)- | |

| 2 Tyr(OH)- → Tyr-OH + products | |

| Tyr- + - NO₂ → NO₂Tyr | |

| Tyr- + - NO → NOTyr |

Chemical Reactions of D-Prolyl

3.1 Synthesis

D-Prolyl can be synthesized through similar enzymatic methods or chemical resolution processes involving proline derivatives. The focus on specific enzymes allows for high selectivity in producing D-prolyl from racemic mixtures.

3.2 Biological Relevance

D-Prolyl plays a role in various biological systems, particularly in bacterial metabolism:

-

Biofilm Formation: Recent studies indicate that D-prolyl can influence bacterial biofilm formation, where it may act as a signaling molecule or structural component within biofilms .

Table 2: Effects of D-Amino Acids on Biofilm Formation

| Amino Acid | Minimum Inhibitory Concentration (µM) |

|---|---|

| D-Tyrosine | 3 |

| D-Prolyl | Not specified |

| D-Methionine | 2000 |

| D-Leucine | 8500 |

Mechanistic Insights

Research has shown that the incorporation of D-amino acids into proteins is governed by several mechanisms that ensure fidelity during protein synthesis:

Applications De Recherche Scientifique

D-Tyrosine, D-prolyl- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein folding and stability, as well as its potential effects on cellular metabolism.

Medicine: Investigated for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.

Industry: Utilized in the development of novel materials and as a component in various biochemical assays.

Mécanisme D'action

The mechanism of action of D-Tyrosine, D-prolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by interacting with chaperone proteins and enzymes involved in post-translational modifications. Additionally, it may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Tyrosine, L-prolyl-: A naturally occurring dipeptide with similar structural features but different stereochemistry.

D-Tyrosine, L-prolyl-: A dipeptide with mixed stereochemistry, exhibiting different biological activities.

L-Tyrosine, D-prolyl-: Another mixed stereochemistry dipeptide with unique properties.

Uniqueness

D-Tyrosine, D-prolyl- is unique due to its all-D configuration, which can result in different biological activities and stability compared to its L- or mixed-stereochemistry counterparts. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on peptide function and for developing novel therapeutic agents.

Activité Biologique

D-Tyrosine, D-prolyl- (also known as D-Tyr-D-Pro) is a dipeptide composed of the D-enantiomers of tyrosine and proline. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications in medicine, biochemistry, and molecular biology. This article explores the biological activity of D-Tyrosine, D-prolyl-, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

D-Tyrosine, D-prolyl- is synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form peptides. The synthesis typically involves:

- Activation of the Carboxyl Group : Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents such as hydroxybenzotriazole (HOBt).

- Coupling Reaction : The activated D-tyrosine is coupled with D-proline in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

The biological activity of D-Tyrosine, D-prolyl- can be attributed to its influence on several molecular targets:

- Protein Folding and Stability : It interacts with chaperone proteins and enzymes involved in post-translational modifications, enhancing protein stability .

- Cellular Metabolism : Studies indicate that it may modulate signaling pathways related to cell growth, differentiation, and apoptosis .

- Biofilm Formation Inhibition : Research has shown that D-Tyrosine can inhibit biofilm formation in bacteria, suggesting a role in microbial management .

3. Therapeutic Applications

D-Tyrosine, D-prolyl- has been investigated for its potential therapeutic effects:

- Neuroprotective Effects : While D-Tyrosine itself does not have established activity in the brain, it is being studied for its potential as a neuroprotective agent by inhibiting tyrosinase and preventing melanin formation .

- Anti-inflammatory Properties : The compound may have applications in reducing inflammation and promoting recovery from injuries .

- Cancer Research : Its role in protein interactions related to cancer progression has been explored, particularly in relation to its incorporation into peptidoglycan structures in bacterial cells .

4.1 Biofilm Disassembly

A study demonstrated that D-Tyrosine effectively inhibited biofilm formation at a minimum inhibitory concentration (MIC) of approximately 3 µM. This was notably more effective compared to other D-amino acids tested .

4.2 Metabolic Studies

Research comparing various dipeptides containing tyrosine showed that those with proline significantly enhanced ATP availability in CHO cells, indicating that the combination of amino acids can influence metabolic pathways differently .

5. Data Table: Biological Activities of D-Tyrosine, D-prolyl-

6. Conclusion

D-Tyrosine, D-prolyl- represents a significant area of interest within biochemical research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to fully elucidate its mechanisms and explore its utility in clinical settings.

Propriétés

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60839131 | |

| Record name | D-Prolyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821776-09-4 | |

| Record name | D-Prolyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.